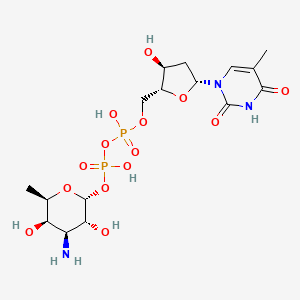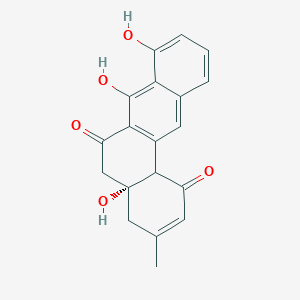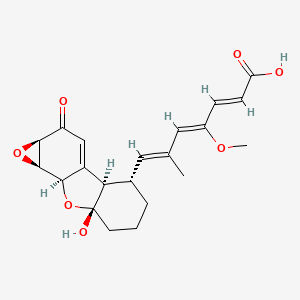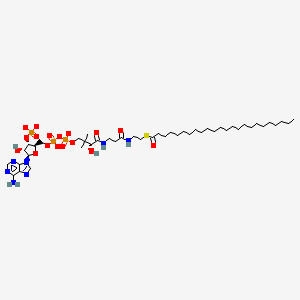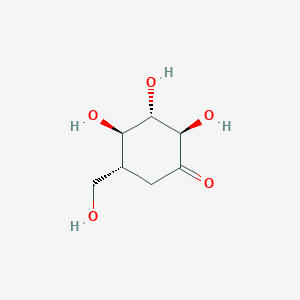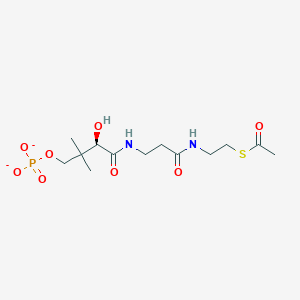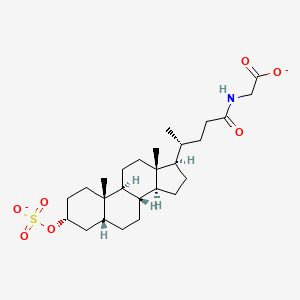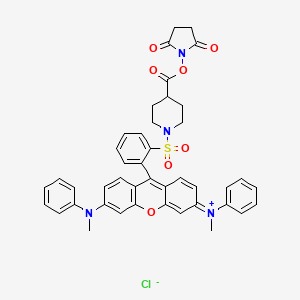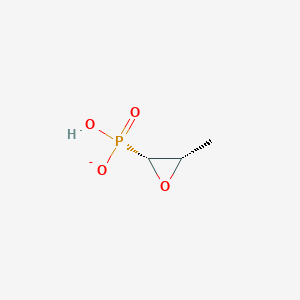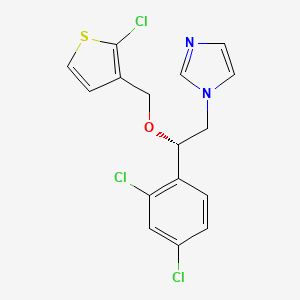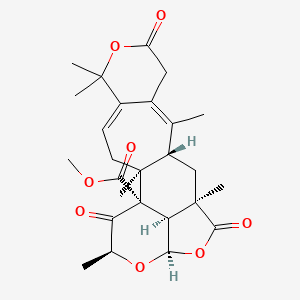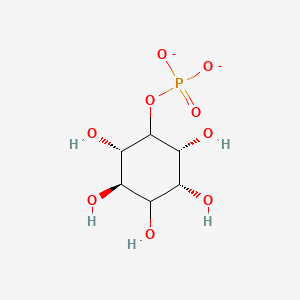
1D-myo-inositol 6-phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1D-myo-inositol 6-phosphate(2-) is a organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of 1D-myo-inositol 6-phosphate. It is an inositol phosphate oxoanion and a myo-inositol phosphate(2-). It is a conjugate base of a 1D-myo-inositol 6-phosphate.
Applications De Recherche Scientifique
Role in Plant Biochemistry and Physiology
1D-myo-inositol 6-phosphate plays a multifaceted role in plant biochemistry and physiology. It's crucial for membrane trafficking, signaling, and regulating cellular metabolism. Its conversion from D-glucose-6-P is controlled by a unique enzyme, myo-inositol-1-phosphate synthase, which is key in producing all inositol-containing compounds, including phospholipids (Loewus & Murthy, 2000).
Impact on Seed Development and Phytate Content in Plants
In plants, silencing of the myo-inositol-1-phosphate synthase gene can significantly inhibit seed development and reduce phytate content. This was observed in transgenic soybean lines, indicating a strong correlation between this gene and seed development processes (Nunes et al., 2006).
Role in Myo-inositol Metabolism
Myo-inositol metabolism, involving 1D-myo-inositol 6-phosphate, is essential in various organisms, including plants, animals, fungi, and some bacteria. The enzyme 1L-myo-inositol-1-phosphate synthase, responsible for its synthesis, has been studied extensively for its role in phospholipid formation and other cellular functions (Majumder et al., 1997).
Inositol Phosphates and Cellular Functions
Myo-inositol-1,2,3,4,5,6-hexakisphosphate, a metabolic product of 1D-myo-inositol 6-phosphate, plays roles in mineral storage, energy currency, RNA export, DNA repair, and as an antioxidant in various eukaryotic cells (Raboy, 2003).
Altered Plant Morphology and Inositol Content
In transgenic potato plants, suppression of MIPS activity, linked to 1D-myo-inositol 6-phosphate, resulted in altered leaf morphology, reduced apical dominance, and decreased tuber yield. This emphasizes the importance of myo-inositol in plant physiology and development (Keller et al., 1998).
Importance in Parasite Glycoconjugates Synthesis
1D-myo-inositol 6-phosphate derivatives play a role in synthesizing glycosyl-phosphatidylinositol membrane anchors in parasites. This highlights its significance in the biosynthetic pathway of parasite glycoconjugates (Cottaz et al., 1993).
Essential Gene in Trypanosoma Brucei
The myo-inositol-1-phosphate synthase gene, involving 1D-myo-inositol 6-phosphate, is essential for Trypanosoma brucei, as it is used for the formation of phosphatidylinositol and glycosylphosphatidylinositol anchors (Martin & Smith, 2005).
Chemo-enzymatic Synthesis
1D-myo-Inositol-1-phosphate has been synthesized through chemo-enzymatic methods, indicating its potential for various biochemical applications (Laumen & Ghisalba, 1994).
Propriétés
Nom du produit |
1D-myo-inositol 6-phosphate(2-) |
|---|---|
Formule moléculaire |
C6H11O9P-2 |
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
[(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m1/s1 |
Clé InChI |
INAPMGSXUVUWAF-WWHKVMGRSA-L |
SMILES isomérique |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |
SMILES canonique |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



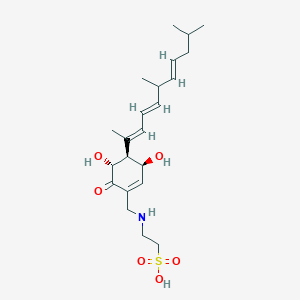
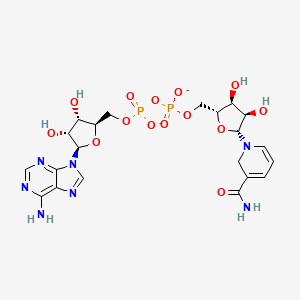
![N-(2-{[(20-Ethyl-7,8,9-trihydroxy-1,14,16-trimethoxyaconitan-4-yl)oxy]carbonyl}phenyl)ethanimidic acid](/img/structure/B1261245.png)
